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Compound of Interest

Compound Name:
2-Chloroacetohydrazide

hydrochloride

CAS No.: 868-83-7

Cat. No.: B1584246 Get Quote

Content Type: Detailed Application Note & Protocol Guide Target Audience: Medicinal

Chemists, Process Chemists, and Drug Discovery Researchers

Introduction: The Bifunctional "Linchpin"
2-Chloroacetohydrazide hydrochloride (CAS: 2825-35-6) is a privileged building block in

heterocyclic synthesis. Its utility stems from its ambidextrous reactivity: it possesses a

nucleophilic hydrazide group (

) and an electrophilic

-chloro moiety (

).

This dual nature allows it to function as a "linchpin" reagent. It can initiate reactions via

nucleophilic attack on carbonyls or isothiocyanates, and subsequently "lock" the structure via

intramolecular alkylation (ring closure) using the chloro group. Alternatively, it can serve as a

scaffold generator, forming a heterocycle via the hydrazide while retaining the chloroacetyl tail

as a reactive handle for late-stage functionalization (e.g.,

displacement with amines).
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Key Applications
1,3,4-Thiadiazines: One-pot cyclization with isothiocyanates.

Pyrazoles: Condensation with 1,3-dicarbonyls (yielding N-chloroacetyl "linker" scaffolds).

1,2,4-Triazines: Condensation with 1,2-dicarbonyls.

Chemical Profile & Handling
Property Specification

Formula
ngcontent-ng-c1989010908="" _nghost-ng-

c3017681703="" class="inline ng-star-inserted">

MW 145.98 g/mol

Appearance White to off-white crystalline solid

Solubility
Water (High), Methanol (Moderate), Ethanol

(Low - Hot), DMSO (High)

Stability

Hygroscopic.[1][2] Store under inert

atmosphere. The free base is less stable than

the HCl salt.

Hazards
Toxic/Irritant. Potential alkylating agent. Handle

in a fume hood.

Critical Handling Note: The hydrochloride salt stabilizes the hydrazine moiety. However, for

nucleophilic reactions (like attacking isothiocyanates), the salt must be neutralized in situ using

a mild base (e.g., Sodium Acetate, Triethylamine) to liberate the reactive

.

Reaction Pathways & Mechanism
The following diagram illustrates the divergent synthesis strategies available from this single

precursor.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.scirp.org/journal/paperinformation?paperid=18165
https://www.researchgate.net/publication/272537880_Synthesis_and_characterization_of_novel_1-chloroacetyl_derivatives_of_2-pyrazolines
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584246?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2-Chloroacetohydrazide
Hydrochloride

+ Isothiocyanates
(R-NCS)

+ 1,3-Dicarbonyls
(R-CO-CH2-CO-R)

+ 1,2-Dicarbonyls
(R-CO-CO-R)

Thiosemicarbazide
Intermediate

Nucleophilic Attack

N-(Chloroacetyl)pyrazoles
(Functional Linker Scaffold)

Cyclocondensation
(-2 H2O)

Hydrazone
Condensation

2-Amino-1,3,4-Thiadiazines
(Ring Closure via S-Alkylation)

Intramolecular
SN2 Cyclization

1,2,4-Triazines
(Condensation)

+ NH4OAc
(Ring Closure)

Click to download full resolution via product page

Figure 1: Divergent synthetic pathways for 2-Chloroacetohydrazide HCl. Blue indicates the

starting material, Yellow indicates intermediates, and Green indicates final heterocyclic

scaffolds.

Detailed Protocols
Protocol A: Synthesis of 2-Amino-1,3,4-Thiadiazines
This protocol utilizes the "built-in" electrophile (

) to close the ring after reacting with an isothiocyanate. This is a robust method for generating
libraries of bioactive heterocycles.

Mechanism:

Neutralization: Base liberates the free hydrazide.

Addition: Hydrazide

attacks the Isothiocyanate carbon, forming a thiosemicarbazide.

Cyclization: The sulfur atom (nucleophilic) attacks the

-carbon (electrophilic), displacing chloride.
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Elimination: Loss of water/HCl yields the thiadiazine.

Materials:

2-Chloroacetohydrazide HCl (1.0 equiv)

Aryl/Alkyl Isothiocyanate (1.0 equiv)

Sodium Acetate (anhydrous) (2.0 equiv) or Triethylamine (1.2 equiv)

Solvent: Ethanol (absolute) or Dioxane

Step-by-Step Procedure:

Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-

Chloroacetohydrazide HCl (10 mmol) in Ethanol (30 mL).

Neutralization: Add Sodium Acetate (20 mmol). Stir at room temperature for 15 minutes.

Note: If using TEA, add it dropwise.

Addition: Add the Isothiocyanate (10 mmol) in one portion.

Reflux: Heat the mixture to reflux (

) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: EtOAc/Hexane 1:1).

Checkpoint: The intermediate thiosemicarbazide often forms quickly; prolonged heating is

required for the cyclization step.

Work-up:

Cool the reaction mixture to room temperature.

Pour the mixture into crushed ice (100 g) with stirring.

The product usually precipitates as a solid.

Purification: Filter the solid, wash with cold water (3x 20 mL), and recrystallize from

Ethanol/Water or DMF/Ethanol depending on solubility.
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Yield Expectation: 70–85%

Protocol B: Synthesis of N-(Chloroacetyl)pyrazoles
(Linker Strategy)
This reaction creates a pyrazole ring while preserving the chloroacetyl group. This product is a

valuable intermediate: the pyrazole acts as the pharmacophore, while the

group serves as an electrophilic handle for attaching other groups (e.g., morpholine,
piperazine) in a subsequent step.

Materials:

2-Chloroacetohydrazide HCl (1.0 equiv)

1,3-Diketone (e.g., Acetylacetone, 1,3-Diphenyl-1,3-propanedione) (1.0 equiv)

Solvent: Glacial Acetic Acid or Ethanol

Catalyst: None (thermal) or trace HCl

Step-by-Step Procedure:

Mixing: Dissolve 2-Chloroacetohydrazide HCl (5 mmol) and the 1,3-Diketone (5 mmol) in

Ethanol (20 mL).

Reaction: Reflux the mixture for 2–4 hours.

Note: If using Glacial Acetic Acid as solvent, reaction times may be shorter (1-2 hours) due

to acid catalysis.

Isolation:

Concentrate the solvent under reduced pressure (rotary evaporator).

Triturate the residue with cold diethyl ether or hexane to induce crystallization.

Purification: Recrystallize from Ethanol.
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Key Insight: The resulting product is 1-(2-chloroacetyl)-3,5-disubstituted-pyrazole. The chlorine

atom is highly reactive. Avoid using nucleophilic solvents (like pyridine) or strong bases during

the workup to prevent premature substitution.

Troubleshooting & Optimization Guide
Issue Probable Cause Solution

Low Yield (Thiadiazine)
Incomplete cyclization

(Intermediate stuck)

Increase reflux time or switch

to a higher boiling solvent

(e.g., Dioxane, DMF).

Sticky/Oily Product Impurities or residual solvent

Triturate with cold

Ether/Hexane. Sonication

often helps induce

crystallization.

Decomposition Hydrolysis of Chloro group

Ensure reagents are dry. Avoid

prolonged exposure to

aqueous base at high

temperatures.

No Reaction HCl salt not neutralized

Ensure sufficient base (NaOAc

or TEA) is used to free the

hydrazine

.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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